molecular formula C10H18F2O3 B13513378 2,2-Difluoro-3-hydroxydecanoic acid

2,2-Difluoro-3-hydroxydecanoic acid

Cat. No.: B13513378
M. Wt: 224.24 g/mol
InChI Key: LKEIVSPNDMLTLO-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-hydroxydecanoic acid is an organic compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a decanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-hydroxydecanoic acid can be achieved through a selective haloform reaction. This method involves the reaction of ketones with sodium hydride in anhydrous tetrahydrofuran under an inert atmosphere . The reaction conditions are mild and efficient, making it a practical approach for laboratory synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, scaling up the reaction, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-hydroxydecanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the ketone regenerates the hydroxyl group.

Scientific Research Applications

2,2-Difluoro-3-hydroxydecanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-hydroxydecanoic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to inhibition or activation of specific biochemical pathways, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-3-hydroxydodecanoic acid
  • 2,2-Difluoro-3-hydroxyhexanoic acid
  • 2,2-Difluoro-3-hydroxybutanoic acid

Uniqueness

2,2-Difluoro-3-hydroxydecanoic acid is unique due to its specific chain length and the positioning of the fluorine atoms and hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Properties

Molecular Formula

C10H18F2O3

Molecular Weight

224.24 g/mol

IUPAC Name

2,2-difluoro-3-hydroxydecanoic acid

InChI

InChI=1S/C10H18F2O3/c1-2-3-4-5-6-7-8(13)10(11,12)9(14)15/h8,13H,2-7H2,1H3,(H,14,15)

InChI Key

LKEIVSPNDMLTLO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(C(=O)O)(F)F)O

Origin of Product

United States

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